(R)-2-(3-Pyrrolidinyl)-2-propanol is a chiral compound characterized by the presence of a pyrrolidine ring and a hydroxyl group. This compound plays a significant role in organic chemistry, particularly as a chiral building block in the synthesis of various complex organic molecules. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized from readily available starting materials, such as pyrrolidine derivatives and propanol. It is also found in various research contexts where chirality is essential for biological activity.
(R)-2-(3-Pyrrolidinyl)-2-propanol is classified as an amino alcohol due to the presence of both an amino group (from the pyrrolidine) and a hydroxyl group (from the propanol). It is categorized under chiral compounds, which are crucial in asymmetric synthesis processes.
The synthesis of (R)-2-(3-Pyrrolidinyl)-2-propanol typically involves several key steps:
The synthesis can be performed using both traditional batch methods and modern continuous flow techniques for industrial applications. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
(R)-2-(3-Pyrrolidinyl)-2-propanol features a central carbon atom bonded to a hydroxyl group, a pyrrolidine ring, and two additional carbon atoms. The stereochemistry at the chiral center is crucial for its biological activity.
The three-dimensional arrangement of atoms contributes to its interactions with enzymes and receptors in biological systems.
(R)-2-(3-Pyrrolidinyl)-2-propanol can undergo several chemical reactions:
(R)-2-(3-Pyrrolidinyl)-2-propanol (CAS: 1245649-03-9) is a chiral organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Its systematic IUPAC name is (R)-2-(pyrrolidin-3-yl)propan-2-ol, reflecting the saturated five-membered pyrrolidine ring bearing a tertiary alcohol substituent at the 3-position. The structure features:
Key physicochemical properties include a calculated XLogP3 value of 2.1, indicating moderate lipophilicity, and a polar surface area (PSA) of 16.46 Ų, which influences membrane permeability and solubility. The stereochemistry is defined by the specific spatial orientation of substituents around C3, as denoted by the (R) descriptor. Its canonical SMILES is OC(C)(C)C1CNCC1, while the isomeric SMILES OC(C)(C)[C@H]1CNCC1 explicitly denotes the R-configuration [1] [10].
Table 1: Chemical Identifiers of (R)-2-(3-Pyrrolidinyl)-2-propanol
Property | Value |
---|---|
CAS Number | 1245649-03-9 |
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.20 g/mol |
IUPAC Name | (R)-2-(Pyrrolidin-3-yl)propan-2-ol |
Synonyms | (3R)-α,α-Dimethyl-3-pyrrolidinemethanol; (R)-2-(3-Pyrrolidinyl)-2-propanol |
InChI Key | IYRJODMZHWPACV-ZCFIWIBFSA-N |
XLogP3 | 2.1 |
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—has been integral to medicinal chemistry since the mid-20th century. Early interest emerged from natural products like nicotine (isolated from Nicotiana tabacum), which contains an N-methylpyrrolidine moiety linked to a pyridine ring. The 1950s–1970s saw the development of synthetic pyrrolidine derivatives for neurological disorders, exemplified by procyclidine, an antiparkinsonian agent introduced in 1956. The significance of pyrrolidine expanded with the discovery of the amino acid L-proline as a versatile building block for asymmetric synthesis and drug design [3] [8].
The specific compound (R)-2-(3-pyrrolidinyl)-2-propanol gained prominence in the 2010s as a chiral synthon for complex pharmaceuticals. Its synthesis typically involves:
Table 2: Historical Milestones in Pyrrolidine-Based Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1956 | Procyclidine | Parkinson's disease | First synthetic anticholinergic with pyrrolidine core |
1980 | Captopril | Hypertension | Incorporated proline; pioneered ACE inhibition |
2001 | Clindamycin | Bacterial infections | Pyrrolidinyl-linked lincosamide antibiotic |
2022 | Pacritinib | Myelofibrosis | FDA-approved JAK2 inhibitor with pyrrolidine moiety |
Stereochemistry critically defines the biological activity of (R)-2-(3-pyrrolidinyl)-2-propanol. The chiral center at C3 generates two enantiomers with distinct pharmacological profiles. The (R)-enantiomer exhibits superior binding affinity to biological targets compared to its (S)-counterpart due to optimal three-dimensional orientation. This enantioselectivity arises because:
Studies comparing pyrrolidine with planar heterocycles (e.g., pyrrole) reveal enhanced target selectivity and reduced off-target interactions due to the sp³-hybridized ring. The non-planarity increases three-dimensional coverage by 40–60% versus flat scaffolds, enabling interactions with deep hydrophobic clefts. Additionally, the α,α-dimethyl group imposes steric constraints that stabilize bioactive conformations and mitigate metabolic oxidation at the alcohol carbon [3] [10].
Table 3: Impact of Stereochemistry on Biological Activity
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Binding Affinity | High (e.g., Ki = 0.029 µM for AChE) | Low (e.g., Ki > 10 µM for AChE) |
Hydrogen Bond Donors | 1 (OH group) | 1 (OH group) |
Metabolic Stability | Resistant to CYP2D6 oxidation | Susceptible to CYP2D6 oxidation |
Conformational Flexibility | Adaptive pseudorotation | Restricted ring dynamics |
Pyrrolidine derivatives like (R)-2-(3-pyrrolidinyl)-2-propanol serve as multifunctional building blocks in drug design due to their:
Antibacterial Applications
Pyrrolidine-2,3-diones derived from similar scaffolds inhibit penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa (IC₅₀ = 0.05–0.18 µM). Key structural features include a 3-hydroxyl group and heteroaryl substituents linked via methylene bridges, which disrupt peptidoglycan cross-linking in Gram-negative bacteria [2].
Neurological Targets
The pyrrolidine ring is pivotal in central nervous system (CNS) agents. (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol (a structural analog) acts as a chiral catalyst for enantioselective synthesis of neuroactive alcohols. Its mechanism involves coordinating zinc ions to facilitate nucleophilic addition to aldehydes, yielding chiral intermediates for GABAergics or antidepressants [6].
Kinase Inhibition
Pyrrolidine-containing kinase inhibitors (e.g., sotuletinib, pacritinib) leverage the basic nitrogen for salt bridge formation with aspartate residues in ATP-binding sites. Incorporating (R)-2-(3-pyrrolidinyl)-2-propanol into pyridine-based scaffolds (e.g., US8633227B2 patent) yielded compounds with IC₅₀ < 50 nM against CSF-1R, a target for tenosynovial giant cell tumors [5] .
Table 4: Structural Modifications and Biological Activities of Pyrrolidine Derivatives
Core Structure | Bioisostere/Modification | Target | Activity |
---|---|---|---|
Pyrrolidine-2,3-dione | 3-OH + heteroaryl-methylene | PBP3 (P. aeruginosa) | IC₅₀ = 0.05–0.18 µM [2] |
N-Benzoylthiourea-pyrrolidine | Indole substituent | Acetylcholinesterase | IC₅₀ = 0.029 µM [8] |
Pyrido-pyrrolidine | COOC₂H₅ at para-phenyl | α-Glucosidase | IC₅₀ = 0.56 µM [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: